molecular formula C15H26N4O3S B2989893 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946354-35-4

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2989893
CAS No.: 946354-35-4
M. Wt: 342.46
InChI Key: GRFDHRSPMCPDRB-UHFFFAOYSA-N
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Description

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound with a molecular formula of C15H26N4O3S and a molecular weight of 342.46 g/mol. This compound features a pyrimidine ring substituted with a methyl group, a propoxy group, and a piperazine ring that is further substituted with a propylsulfonyl group. It is a versatile compound that finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the propoxy and propylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups within the compound.

  • Substitution: : Substitution reactions are common, where different groups on the pyrimidine ring can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or additional substituents.

Scientific Research Applications

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: : The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its specific structural features and functional groups. Similar compounds may include other pyrimidine derivatives with different substituents, such as:

  • 4-(Propylsulfonyl)piperazine

  • 2-Methyl-4-propoxy-pyrimidine

  • 6-(4-(Propylsulfonyl)piperazin-1-yl)pyrimidine

Properties

IUPAC Name

2-methyl-4-propoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-4-10-22-15-12-14(16-13(3)17-15)18-6-8-19(9-7-18)23(20,21)11-5-2/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDHRSPMCPDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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